N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-12-4-5-19(13(2)6-12)24(22,23)21-14(3)20-17-8-15-7-16(10-17)11-18(20)9-15/h4-6,14-18,20-21H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJUOMTAWEPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-adamantyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Table 1: Key Features of Selected Sulfonamide Derivatives
Key Observations:
Synthesis Methods: Most sulfonamides in the evidence (e.g., ) are synthesized via nucleophilic substitution between sulfonyl chlorides and amines. For example, achieved 76% yield using 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropanol under mild conditions. The target compound likely follows a similar pathway, with adamantylethylamine as the nucleophile. highlights a 47% yield for a more complex imidazole-containing sulfonamide, suggesting steric or electronic challenges in multi-step syntheses .
Structural Features: Adamantyl vs. Crystal Packing: In N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide , the sulfonamide S atom adopts a distorted tetrahedral geometry, with intermolecular hydrogen bonding stabilizing the lattice. The adamantyl group in the target compound may disrupt such interactions due to its nonpolar nature, leading to distinct crystallographic behavior. Torsional Flexibility: reports a C1—S1—N1—C8 torsion angle of 68.22°, indicating conformational flexibility. The adamantyl group’s rigidity could restrict such flexibility, impacting binding modes in biological systems .
Spectroscopic Characterization :
- IR and NMR are standard for sulfonamides (e.g., ). The adamantyl group’s C–H stretching (~2850–2900 cm⁻¹) and its distinct ¹H NMR signals (sharp singlets for adamantyl protons) would differentiate the target compound from analogs with aromatic or aliphatic substituents.
Biological Activity
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its adamantyl moiety, which contributes to its lipophilicity and may enhance its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The mechanism underlying the antimicrobial activity of this compound is believed to involve inhibition of bacterial enzyme systems, which are critical for cell wall synthesis and maintenance. This mode of action is similar to other sulfonamide compounds, which are known to interfere with folate synthesis in bacteria.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
This data illustrates that the compound is particularly potent against Escherichia coli , with a relatively low MIC value.
Study 2: Pharmacokinetic Properties
In another investigation focusing on the pharmacokinetics of the compound, researchers evaluated its absorption, distribution, metabolism, and excretion (ADME) characteristics. The findings indicated that:
- Absorption : High oral bioavailability was observed.
- Distribution : The compound demonstrated significant tissue distribution, particularly in the liver and kidneys.
- Metabolism : Metabolites were identified through liver microsomal studies; however, further research is needed to elucidate the metabolic pathways.
- Excretion : Primarily excreted via urine as unchanged drug and metabolites.
Q & A
Q. Key Considerations :
- Adamantyl groups may sterically hinder reaction efficiency; excess sulfonyl chloride or prolonged reaction times (12–24 hrs) are often required.
- Monitor pH to prevent hydrolysis of the sulfonyl chloride intermediate .
Basic: How can the crystal structure of this compound be resolved, and what software is recommended?
Answer:
Methodology :
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation of ethanol or methanol solutions.
- Data Collection : Use Cu-Kα radiation (λ = 1.54180 Å) for small-molecule crystallography .
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). These tools handle distorted tetrahedral geometries around sulfur and intermolecular hydrogen bonding (e.g., N–H⋯O, C–H⋯O) observed in sulfonamides .
Q. Output Analysis :
- Validate bond lengths (e.g., S–N ~1.63 Å) and angles (O–S–O ~119°) against standard values .
- Check for disorder in bulky adamantyl groups, which may require multi-position modeling .
Advanced: How do substituent effects (e.g., 2,4-dimethyl vs. 4-methyl) influence the crystal packing and bioactivity of adamantyl-containing sulfonamides?
Answer:
Structural Impact :
- Steric Effects : 2,4-Dimethyl groups on the benzene ring increase torsional strain, leading to twisted conformations (C–S–N–C torsion angles ~46–68°) and altered hydrogen-bonding networks .
- Adamantyl Rigidity : The adamantyl moiety stabilizes hydrophobic interactions in protein binding but may reduce solubility in aqueous media .
Q. Bioactivity Implications :
- Enzyme Inhibition : Methyl groups enhance lipophilicity, improving penetration into hydrophobic enzyme pockets (e.g., carbonic anhydrase). However, bulky substituents may sterically hinder target engagement .
- Contradictions in Data : Discrepancies in IC₅₀ values across studies may arise from crystallographic disorder or solvent effects during bioassays. Validate via molecular docking (e.g., AutoDock Vina) and free-energy perturbation simulations .
Advanced: How can researchers resolve discrepancies in reported NMR data for adamantyl-containing sulfonamides?
Answer:
Troubleshooting Steps :
Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; adamantyl proton shifts vary due to solvent polarity .
Dynamic Effects : Adamantyl groups exhibit restricted rotation, potentially splitting signals. Use variable-temperature NMR to confirm .
Impurity Analysis : Trace solvents (e.g., EtOAc) or byproducts (e.g., unreacted amine) may obscure peaks. Cross-validate with GC-MS .
Case Study :
In ADAMANTYL-THPINACA, adamantyl protons resolve as a singlet at δ 2.05 ppm in CDCl₃ but split in DMSO-d₆ due to hydrogen bonding .
Advanced: What computational strategies are optimal for modeling the conformational flexibility of this compound?
Answer:
Approach :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces. Focus on the sulfonamide S–N bond rotation barrier (~5–10 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to sample torsional angles and hydrophobic aggregation tendencies .
Q. Validation :
- Compare computed vs. experimental XRD bond lengths (e.g., S–O: 1.43–1.45 Å) .
- Use Hirshfeld surface analysis to predict intermolecular interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FTIR : Confirm sulfonamide group via S=O asymmetric/symmetric stretches at ~1360 cm⁻¹ and ~1170 cm⁻¹ .
- ¹³C NMR : Identify adamantyl carbons as clustered signals at δ 25–45 ppm and sulfonamide-attached carbons at δ 40–50 ppm .
- MS (ESI+) : Look for [M+H]⁺ peaks with m/z matching the molecular weight (e.g., C₂₀H₂₉NO₂S: 355.5 g/mol) .
Advanced: How can researchers address low yields in the sulfonylation step?
Answer:
Optimization Strategies :
- Activation : Add DMAP (4-dimethylaminopyridine) to catalyze sulfonyl chloride-amine coupling .
- Solvent Choice : Use THF or DMF to solubilize the adamantyl amine.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .
Case Study :
In N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide synthesis, yields improved from 60% to 76% by maintaining pH 8–9 and rigorous stirring .
Advanced: What are the implications of polymorphism in this compound for pharmacological studies?
Answer:
- Bioavailability : Different polymorphs (e.g., triclinic vs. monoclinic) exhibit varying dissolution rates. Screen polymorphs via XRD and DSC .
- Stability : Hydrate forms may degrade under high humidity. Conduct dynamic vapor sorption (DVS) studies .
Data Contradictions :
Polymorph-dependent bioactivity (e.g., IC₅₀ differences >20%) requires cross-validation using uniform crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
